molecular formula C12H16O3 B6327132 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone CAS No. 100257-34-9

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone

Cat. No.: B6327132
CAS No.: 100257-34-9
M. Wt: 208.25 g/mol
InChI Key: VNHVZUOJXIEJPM-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone is an organic compound with the molecular formula C11H14O3. This compound is characterized by the presence of a methoxy group, a methoxymethyl group, and a phenyl group attached to a propanone backbone. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyacetophenone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyacetophenone: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    2-Methoxy-1-phenylpropanone: Lacks the methoxymethyl group and has a different substitution pattern on the propanone backbone.

    3-Methoxy-2-methyl-1-phenylpropanone: Contains a methyl group instead of a methoxymethyl group, leading to different chemical properties and reactivity.

Uniqueness

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

3-methoxy-2-(methoxymethyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-8-11(9-15-2)12(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHVZUOJXIEJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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